Cas no 1354018-79-3 (2-[Ethyl-((R)-1-methyl-pyrrolidin-3-yl)-amino]-ethanol)
![2-[Ethyl-((R)-1-methyl-pyrrolidin-3-yl)-amino]-ethanol structure](https://ja.kuujia.com/scimg/cas/1354018-79-3x500.png)
2-[Ethyl-((R)-1-methyl-pyrrolidin-3-yl)-amino]-ethanol 化学的及び物理的性質
名前と識別子
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- 2-[Ethyl-((r)-1-methyl-pyrrolidin-3-yl)-amino]-ethanol
- (R)-2-(Ethyl(1-methylpyrrolidin-3-yl)amino)ethanol
- AM96753
- 2-[ethyl-((R)-1-methylpyrrolidin-3-yl)amino]ethanol
- 2-[Ethyl-((R)-1-methyl-pyrrolidin-3-yl)-amino]-ethanol
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- インチ: 1S/C9H20N2O/c1-3-11(6-7-12)9-4-5-10(2)8-9/h9,12H,3-8H2,1-2H3/t9-/m1/s1
- InChIKey: SYHNFJKDIUFPOE-SECBINFHSA-N
- SMILES: OCCN(CC)[C@H]1CN(C)CC1
計算された属性
- 水素結合ドナー数: 1
- 氢键受体数量: 3
- 重原子数量: 12
- 回転可能化学結合数: 4
- 複雑さ: 130
- トポロジー分子極性表面積: 26.7
2-[Ethyl-((R)-1-methyl-pyrrolidin-3-yl)-amino]-ethanol Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
Chemenu | CM498896-1g |
(R)-2-(Ethyl(1-methylpyrrolidin-3-yl)amino)ethanol |
1354018-79-3 | 97% | 1g |
$1499 | 2023-01-02 | |
Fluorochem | 082509-500mg |
2-[Ethyl-((R)-1-methyl-pyrrolidin-3-yl)-amino]-ethanol |
1354018-79-3 | 500mg |
£755.00 | 2022-03-01 |
2-[Ethyl-((R)-1-methyl-pyrrolidin-3-yl)-amino]-ethanol 関連文献
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Ian R. Gould,Lynda B. Williams,Garrett D. Shaver,Kristin N. Johnson New J. Chem., 2019,43, 19137-19148
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Seung Kwon Seol,Won Suk Chang,Daeho Kim,Sunshin Jung RSC Adv., 2012,2, 8926-8928
-
Ying-Jin Wang,Chang-Qing Miao,Jing-Jing Xie,Ya-Ru Wei,Guang-Ming Ren New J. Chem., 2019,43, 15979-15982
-
Chiqian Zhang,Guangzhi Wang,Zhiqiang Hu Environ. Sci.: Processes Impacts, 2014,16, 2199-2207
-
Po-Jung Huang Dalton Trans., 2020,49, 16970-16978
-
Miao Liu,Bo-Han Li,Tian Li,Xia Wu,Meng Liu,De-Cai Xiong,Xin-Shan Ye Org. Biomol. Chem., 2020,18, 3043-3046
-
Yukihiro Okada,Masanori Yokozawa,Miwa Akiba,Kazuhiko Oishi,Kyoji O-kawa,Tomohiro Akeboshi,Yasuo Kawamura,Seiichi Inokuma Org. Biomol. Chem., 2003,1, 2506-2511
-
Guosheng Li,Xiaochuan Lu,Jin Y. Kim,John P. Lemmon,Vincent L. Sprenkle J. Mater. Chem. A, 2013,1, 14935-14942
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Martin Eck,Sabrina Würtemberger-Pietsch,Antonius Eichhorn,Johannes H. J. Berthel,Rüdiger Bertermann,Ursula S. D. Paul,Heidi Schneider,Alexandra Friedrich,Christian Kleeberg,Udo Radius,Todd B. Marder Dalton Trans., 2017,46, 3661-3680
2-[Ethyl-((R)-1-methyl-pyrrolidin-3-yl)-amino]-ethanolに関する追加情報
Introduction to 2-[Ethyl-((R)-1-methyl-pyrrolidin-3-yl)-amino]-ethanol (CAS No. 1354018-79-3)
2-[Ethyl-((R)-1-methyl-pyrrolidin-3-yl)-amino]-ethanol is a specialized organic compound that has garnered significant attention in the field of pharmaceutical chemistry and bioorganic synthesis. With a Chemical Abstracts Service (CAS) number of 1354018-79-3, this compound represents a structurally complex molecule that exhibits potential applications in drug development and medicinal chemistry. The unique arrangement of functional groups, including an amine moiety and a pyrrolidine ring, makes it a promising candidate for further investigation in various biochemical pathways.
The molecular structure of 2-[Ethyl-((R)-1-methyl-pyrrolidin-3-yl)-amino]-ethanol consists of an ethanol backbone substituted with an ethyl group and a chiral amine derived from (R)-1-methyl-pyrrolidin-3-yl. This configuration suggests that the compound may possess stereoselective properties, which are increasingly important in modern drug design. The presence of the (R)-configuration indicates a specific spatial arrangement of atoms, which can significantly influence the compound's biological activity and interaction with target enzymes or receptors.
In recent years, there has been a growing interest in the development of chiral auxiliaries and ligands that can facilitate asymmetric synthesis. The pyrrolidine scaffold in 2-[Ethyl-((R)-1-methyl-pyrrolidin-3-yl)-amino]-ethanol is particularly relevant in this context, as it serves as an effective platform for constructing enantiomerically pure compounds. Such compounds are highly valued in pharmaceuticals due to their improved efficacy and reduced side effects compared to their racemic counterparts.
Current research in the field of organometallic chemistry has highlighted the role of nitrogen-containing heterocycles in catalytic processes. The pyrrolidine ring in 2-[Ethyl-((R)-1-methyl-pyrrolidin-3-yl)-amino]-ethanol can act as a ligand for transition metals, thereby facilitating various cross-coupling reactions that are essential for constructing complex molecular architectures. This property makes the compound a valuable intermediate in the synthesis of more intricate pharmacophores.
The amine functionality in 2-[Ethyl-((R)-1-methyl-pyrrolidin-3-yl)-amino]-ethanol also opens up possibilities for further derivatization. Amines are versatile chemical handles that can be incorporated into larger molecules through reactions such as amide bond formation, urea synthesis, or Schiff base condensation. These transformations are commonly employed in drug discovery to enhance solubility, improve metabolic stability, or modulate pharmacokinetic properties.
Recent advancements in computational chemistry have enabled more accurate predictions of molecular properties and interactions. When modeling 2-[Ethyl-((R)-1-methyl-pyrrolidin-3-yl)-amino]-ethanol, researchers have observed favorable binding affinities with certain biological targets, suggesting its potential as a lead compound for therapeutic intervention. These virtual screening approaches have accelerated the identification of promising candidates, reducing the time and cost associated with traditional high-throughput screening methods.
The synthesis of 2-[Ethyl-((R)-1-methyl-pyrrolidin-3-yl)-amino]-ethanol presents both challenges and opportunities for synthetic chemists. The need to maintain stereochemical integrity throughout the synthetic sequence requires careful selection of reaction conditions and protecting groups. However, recent innovations in asymmetric catalysis have provided new tools for achieving high enantiomeric purity with greater efficiency.
In conclusion, 2-[Ethyl-((R)-1-methyl-pyrrolidin-3-yl)-amino]-ethanol (CAS No. 1354018-79-3) is a structurally intriguing compound with significant potential in pharmaceutical research. Its unique combination of functional groups and stereochemical configuration makes it a valuable building block for further chemical exploration. As our understanding of molecular interactions continues to evolve, compounds like this one will play an increasingly important role in the development of novel therapeutics.
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